D-[5-13C]arabinose
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Overview
Description
D-[5-13C]arabinose is a stable isotope-labeled compound of D-arabinose, a naturally occurring pentose sugar. The “13C” label indicates that the carbon at the fifth position in the molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
Mechanism of Action
Target of Action
D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .
Mode of Action
D-arabinose-5-13C interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, D-arabinose-5-13C exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Biochemical Pathways
D-arabinose-5-13C affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. D-arabinose-5-13C is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .
Pharmacokinetics
It is known that d-arabinose-5-13c is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.
Result of Action
The action of D-arabinose-5-13C leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with D-arabinose-5-13C could significantly inhibit xenograft growth of breast cancer cells .
Biochemical Analysis
Biochemical Properties
D-arabinose-5-13C interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of filamentous fungi and xylose-fermenting yeasts, where it is metabolized into xylulose-5-P via an oxidoreductive pathway .
Cellular Effects
D-arabinose-5-13C has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell cycle arrest in breast cancer cells by promoting autophagy via the p38 MAPK signaling pathway . This indicates that D-arabinose-5-13C can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-arabinose-5-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of D-arabinose-5-13C can vary with different dosages. For instance, it has been found that D-arabinose can significantly inhibit the growth of breast cancer xenografts in mice
Metabolic Pathways
D-arabinose-5-13C is involved in various metabolic pathways. For instance, it is metabolized into xylulose-5-P via an oxidoreductive pathway in filamentous fungi and xylose-fermenting yeasts . This process involves various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-[5-13C]arabinose typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. One common method involves the use of labeled precursors such as D-glucose-6-13C, which undergoes a series of enzymatic or chemical reactions to yield this compound . The reaction conditions often include specific catalysts and controlled environments to ensure the high purity and yield of the labeled compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of fermentation processes with genetically modified microorganisms that can incorporate the carbon-13 isotope into the sugar molecule. These methods are designed to produce large quantities of the compound with high isotopic purity and consistency .
Chemical Reactions Analysis
Types of Reactions
D-[5-13C]arabinose can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include D-arabinonic acid, D-arabitol, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
D-[5-13C]arabinose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: The compound is used in studies involving the biosynthesis of nucleotides and nucleic acids, as well as in the investigation of cellular processes.
Medicine: this compound is used in research related to cancer and other diseases, particularly in understanding the metabolic alterations in diseased cells.
Comparison with Similar Compounds
Similar Compounds
D-glucose-13C: Another labeled sugar used in metabolic studies.
D-ribose-13C: Used in research related to nucleotide biosynthesis.
D-mannose-13C: Utilized in studies of glycosylation processes.
Uniqueness
D-[5-13C]arabinose is unique in its specific labeling at the fifth carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position. Its stable isotope labeling also provides a non-radioactive and safe option for various research applications .
Biological Activity
D-[5-13C]arabinose is a stable isotope-labeled form of D-arabinose, a pentose sugar that plays a significant role in various biological processes. This article discusses the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and applications in research.
Overview of D-arabinose
D-arabinose is a naturally occurring sugar that is part of the pentose phosphate pathway (PPP). It is involved in the biosynthesis of nucleotides and nucleic acids, and its metabolism is crucial for cellular functions in various organisms, including fungi and bacteria. The labeled form, this compound, allows researchers to trace metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Conversion from D-glucose to D-arabinose
The conversion of D-glucose to D-arabinose involves several enzymatic steps primarily within the PPP. Recent studies have indicated that both the oxidative and non-oxidative branches of the PPP are involved in this conversion. Specifically, the loss of the C-1 carbon atom from D-glucose leads to the formation of D-arabinose:
- Oxidative Branch : The oxidative pathway converts D-glucose to ribulose-5-phosphate (Ru-5P), which can then be isomerized to D-arabinose-5-phosphate (D-Ara-5P) before being converted to D-arabinose.
- Non-Oxidative Branch : This pathway also contributes to the conversion but to a lesser extent compared to the oxidative branch.
The metabolic fate of this compound can be traced using NMR spectroscopy, which provides insights into its incorporation into various metabolites within cells .
In Yeast Metabolism
In yeast species such as Pichia guilliermondii and Candida arabinofermentans, studies have shown that these organisms metabolize D-arabinose at different rates. For instance, P. guilliermondii exhibited a consumption rate of 58 μmol min−1 g−1 dry weight compared to 41 μmol min−1 g−1 for C. arabinofermentans. This suggests that different yeast species utilize D-arabinose with varying efficiencies, which can be attributed to differences in their metabolic pathways .
Role in Plant Biology
D-arabinose is also implicated in plant biology. It is involved in the synthesis of glycoproteins and polysaccharides essential for cell wall structure and function. The arabinose chain length in glycopeptides influences their biological activity significantly; longer chains generally enhance activity . For instance, studies on CLV3 glycopeptides revealed that increasing arabinose chain length correlates with increased biological activity, highlighting its importance in plant signaling and development.
Case Study 1: NMR Studies on L-Arabinose Metabolism
A study utilizing NMR spectroscopy investigated the metabolism of L-arabinose in yeast strains. By employing labeled arabinose, researchers were able to track its conversion into various metabolites over time. This study provided critical insights into how different yeast species adapt their metabolic pathways based on substrate availability .
Case Study 2: Arabinogalactan Biosynthesis
Research has shown that arabinogalactan biosynthesis involves D-arabinose as a precursor. The incorporation of labeled D-arabinose into polysaccharides was tracked using mass spectrometry, demonstrating its role in forming complex carbohydrate structures essential for microbial virulence and plant interactions .
Data Tables
Compound | Metabolic Pathway | Organism | Consumption Rate (μmol/min/g dry weight) |
---|---|---|---|
L-Arabinose | Catabolic pathways | Pichia guilliermondii | 58 ± 3 |
L-Arabinose | Catabolic pathways | Candida arabinofermentans | 41 ± 2 |
D-Arabinogalactan | Biosynthesis | Various fungi | Varies |
Properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-XGKUUUNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.